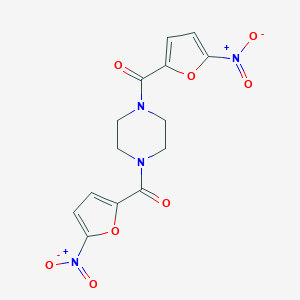
1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE is a complex organic compound characterized by the presence of nitrofuran and piperazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE typically involves the reaction of 5-nitrofurfural with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitrofuran moieties can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Chemistry
In chemistry, 1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. The presence of nitrofuran moieties suggests that it may exhibit activity against a range of microorganisms, making it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new drugs for treating infections and other diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The nitrofuran moieties can undergo redox reactions, generating reactive intermediates that can damage cellular components. This mechanism is similar to that of other nitrofuran-based compounds, which are known to exert their effects through the generation of reactive oxygen species (ROS).
類似化合物との比較
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE is unique due to the presence of both nitrofuran and piperazine moieties
特性
分子式 |
C14H12N4O8 |
|---|---|
分子量 |
364.27g/mol |
IUPAC名 |
[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C14H12N4O8/c19-13(9-1-3-11(25-9)17(21)22)15-5-7-16(8-6-15)14(20)10-2-4-12(26-10)18(23)24/h1-4H,5-8H2 |
InChIキー |
XNLQXFZRHBTXNC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)C3=CC=C(O3)[N+](=O)[O-] |
正規SMILES |
C1CN(CCN1C(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)C3=CC=C(O3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















